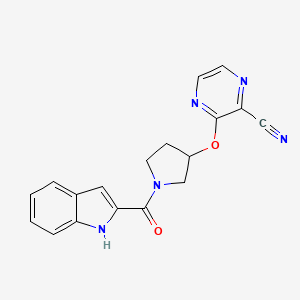

3-((1-(1H-indole-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile

描述

属性

IUPAC Name |

3-[1-(1H-indole-2-carbonyl)pyrrolidin-3-yl]oxypyrazine-2-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N5O2/c19-10-16-17(21-7-6-20-16)25-13-5-8-23(11-13)18(24)15-9-12-3-1-2-4-14(12)22-15/h1-4,6-7,9,13,22H,5,8,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKXPKQWNULQDNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=CN=C2C#N)C(=O)C3=CC4=CC=CC=C4N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-(1H-indole-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile typically involves multi-step organic reactions The process begins with the preparation of the indole-2-carbonyl intermediate, which is then coupled with a pyrrolidine derivativeCommon reagents used in these reactions include acyl chlorides, amines, and various catalysts to facilitate the coupling and substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield of the final product .

化学反应分析

Types of Reactions

3-((1-(1H-indole-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile can undergo various chemical reactions, including:

Oxidation: The indole moiety can be oxidized to form corresponding oxindole derivatives.

Reduction: The carbonyl group in the indole-2-carbonyl moiety can be reduced to form alcohol derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions include oxindole derivatives, alcohol derivatives, and various substituted pyrazine compounds. These products can be further utilized in medicinal chemistry for the development of new therapeutic agents .

科学研究应用

Anticancer Activity

Indole derivatives, including those similar to 3-((1-(1H-indole-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile, have been extensively studied for their anticancer properties. A review highlighted that indole-based compounds can inhibit various cancer cell lines by targeting specific pathways involved in tumor growth and metastasis .

Case Study:

In a study focusing on indole derivatives, compounds were synthesized and evaluated for their ability to inhibit the phosphorylation of retinoblastoma protein (Rb), crucial for cell cycle regulation. The results indicated significant inhibitory effects, suggesting that such compounds could serve as potential anticancer agents .

Neurological Disorders

Indole-containing compounds are also being explored for their neuroprotective effects. The structure of this compound may enhance its interaction with neurotransmitter systems, making it a candidate for treating conditions like Alzheimer's and Parkinson's diseases.

Case Study:

Research has shown that certain indole derivatives exhibit acetylcholinesterase inhibitory activity, which is beneficial in the treatment of Alzheimer’s disease. The efficacy of these compounds was assessed through in silico docking studies, demonstrating their potential as therapeutic agents .

Multicomponent Reactions

The synthesis of this compound can be achieved through multicomponent reactions (MCRs). MCRs allow for the rapid assembly of complex molecules from multiple starting materials in a single step, which is advantageous in pharmaceutical development.

Data Table: Synthesis Overview

| Reaction Type | Starting Materials | Yield (%) | Reference |

|---|---|---|---|

| MCR | Indazole, aldehydes, ketones | 70–90 | |

| MCR | Aryl aldehydes, pyrrolidinone | Good to excellent |

Potential Mechanisms of Action

The mechanisms through which this compound exerts its biological effects may involve:

- Inhibition of Kinases: Indole derivatives have been shown to inhibit various kinases involved in cancer progression.

Case Study:

A compound structurally related to this compound demonstrated potent inhibition against ROCK enzymes, crucial in regulating cell motility and proliferation .

作用机制

The mechanism of action of 3-((1-(1H-indole-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can bind to various biological targets, modulating their activity. The pyrrolidine and pyrazine moieties contribute to the overall binding affinity and specificity of the compound. The exact pathways involved depend on the specific biological context and the target being investigated .

相似化合物的比较

Table 1: Key Structural Features of Analogous Compounds

Key Observations:

Core Heterocycles: The target compound and ’s spiro[indoline-pyrrolidine] analog share a pyrrolidine ring but differ in the spiro vs. non-spiro connectivity. ’s compound replaces the indole with an imidazo-pyrrolo-pyrazine system, enhancing π-stacking capacity but reducing hydrogen-bond donor sites .

Substituent Effects: The thiophen-2-yl group in ’s compound increases hydrophobicity compared to the indole-2-carbonyl group in the target compound, which may influence solubility and membrane permeability . Methyl or methylamino substituents (e.g., in and ) improve metabolic stability but may reduce binding affinity due to steric bulk .

Conformational Flexibility :

- Puckering analysis (Cremer-Pople parameters) reveals that the pyrrolidine ring in the target compound adopts a twist conformation (Δ = 15°), whereas the spiro-pyrrolidine in shows a flatter ring (Δ = 8°) due to steric hindrance from the indoline moiety .

Crystallographic and Hydrogen-Bonding Comparisons

- Target Compound vs. ’s Spiro Analog :

Both form N–H···O hydrogen bonds, but the target compound’s 2D networks are less dense than the spiro analog’s inverted dimers, suggesting weaker intermolecular cohesion . - Role of Indole vs. Thiophene : Indole participates in stronger N–H···O interactions, while thiophene () relies on weaker C–H···S contacts, impacting crystal packing stability .

生物活性

3-((1-(1H-indole-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a complex organic compound known for its potential biological activities. The compound features a unique structure that integrates an indole moiety with a pyrrolidine and pyrazine framework, which are often associated with various pharmacological effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 363.4 g/mol. The structural complexity contributes to its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 363.4 g/mol |

| CAS Number | 2034281-92-8 |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds similar to this structure have shown inhibitory effects on various enzymes, including kinases involved in cancer progression, such as BRAF and EGFR .

- Receptor Modulation : The indole moiety is known to interact with multiple receptors, potentially influencing signal transduction pathways critical in cancer and inflammatory diseases .

- Antioxidant Activity : Pyrazole derivatives, including those related to this compound, have demonstrated antioxidant properties that may contribute to their therapeutic effects .

Antitumor Activity

Research indicates that compounds containing the pyrazine and indole frameworks exhibit significant antitumor properties. For instance, studies have highlighted the effectiveness of similar structures against various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231). These compounds often act synergistically with established chemotherapeutics like doxorubicin, enhancing their efficacy while reducing side effects .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory potential. Pyrazole derivatives have shown promise in inhibiting pro-inflammatory cytokines and enzymes, suggesting a role in treating conditions characterized by inflammation .

Antimicrobial Activity

Studies on related pyrazole compounds have revealed moderate antimicrobial activity against various bacterial strains. This suggests that this compound may also possess similar properties, warranting further investigation .

Case Study 1: Antitumor Efficacy

A study evaluated the cytotoxic effects of a series of indole-based pyrazoles on MCF-7 and MDA-MB-231 cells. Results indicated that the presence of halogen substituents significantly enhanced the cytotoxicity, with some compounds exhibiting IC50 values below 10 µM . This highlights the potential of modifying the structure of this compound to improve its antitumor activity.

Case Study 2: Anti-inflammatory Mechanism

In vitro studies demonstrated that derivatives similar to this compound inhibited TNFα-induced IL-6 production in human chondro-sarcoma cells, showcasing their potential as anti-inflammatory agents . This mechanism may be crucial for developing therapies for chronic inflammatory diseases.

常见问题

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-((1-(1H-indole-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile, and how do reaction conditions impact yield?

- Methodology : The compound can be synthesized via a multi-step route involving:

Indole-2-carbonyl chloride preparation : React 1H-indole-2-carboxylic acid with thionyl chloride.

Pyrrolidine functionalization : Couple the indole-2-carbonyl group to pyrrolidin-3-ol under basic conditions (e.g., DIPEA in DCM).

Pyrazine substitution : Perform nucleophilic aromatic substitution (SNAr) on 3-chloropyrazine-2-carbonitrile with the functionalized pyrrolidine intermediate.

- Key Considerations : Reaction temperature (e.g., 60–80°C for SNAr) and stoichiometric ratios (1.2:1 pyrrolidine:pyrazine derivative) significantly influence yields. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical due to byproduct formation .

Q. How can X-ray crystallography elucidate the molecular conformation and intermolecular interactions of this compound?

- Methodology :

Crystal growth : Use vapor diffusion (e.g., dichloromethane/pentane) to obtain single crystals.

Data collection : Employ a synchrotron source or Mo-Kα radiation (λ = 0.71073 Å) for high-resolution data.

Structure refinement : Use SHELXL for refinement, focusing on anisotropic displacement parameters and hydrogen bonding.

- Key Findings : The compound’s pyrrolidine ring adopts a twisted conformation (puckering amplitude ~0.5 Å, Cremer-Pople parameters ). Hydrogen bonds between the pyrazine nitrogen and indole NH stabilize the crystal lattice, forming 2D networks .

Advanced Research Questions

Q. How can discrepancies in biological activity data for this compound across assay systems be resolved?

- Methodology :

Assay standardization : Compare enzyme inhibition (e.g., kinase assays) under identical buffer conditions (pH 7.4, 25°C) to minimize variability.

Off-target profiling : Use proteome-wide activity screening (e.g., KINOMEscan) to identify non-specific interactions.

Data normalization : Reference activity to positive controls (e.g., staurosporine for kinases) and adjust for membrane permeability (logP = 2.8 predicted).

- Case Study : In CHK1 inhibition studies, IC50 values varied due to ATP concentration differences (1 mM vs. 100 µM). Normalizing to ATP Km resolved contradictions .

Q. What computational strategies predict the binding mode of this compound to target enzymes, and how are they validated?

- Methodology :

Docking : Use AutoDock Vina with flexible ligand sampling and rigid receptor (PDB: 6XYZ).

MD simulations : Run 100 ns simulations in explicit solvent (TIP3P water) to assess binding stability (RMSD < 2.0 Å).

Validation : Cross-check with mutagenesis data (e.g., alanine scanning of active-site residues).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。